molecular formula C10H8BrN B1450519 6-Bromo-4-methylisoquinoline CAS No. 958880-28-9

6-Bromo-4-methylisoquinoline

Cat. No. B1450519
M. Wt: 222.08 g/mol
InChI Key: DYSMGDOQCLUNMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 6-Bromo-4-methylisoquinoline is C₁₀H₈BrN , with a molecular weight of approximately 222.08 g/mol . Its IUPAC name is 4-bromo-6-methylisoquinoline . The compound’s InChI code is 1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 .

6.

Physical And Chemical Properties Analysis

  • Storage Temperature : Sealed in dry conditions at room temperature .

7.

Scientific Research Applications

Knorr Synthesis of Quinolinones 6-Bromo-4-methylisoquinoline serves as a key material in the synthesis of 6-bromo-2-chloro-4-methylquinoline through the Knorr reaction, which involves condensation and cyclization steps. This compound has significance in infectious disease research (Wlodarczyk et al., 2011).

Synthesis of Carbene Complexes It is used in the synthesis of cationic carbene complexes, where N-methylated 6-bromoisoquinolinium cations participate in the formation of palladium complexes. These complexes were characterized through NMR and X-ray crystallography, indicating the significance of 6-bromoisoquinoline derivatives in the field of inorganic chemistry (Schuster & Raubenheimer, 2006).

Inhibitors of Steroid 5α Reductases In medicinal chemistry, 6-Bromo-4-methylisoquinoline derivatives have been synthesized and evaluated as inhibitors of steroid 5α reductases. The synthesis involves a Negishi-type coupling reaction, highlighting the pharmacological importance of these derivatives in modulating enzymatic activity related to steroid metabolism (Baston et al., 2000).

Synthesis of Aminoquinones 6-Bromo-4-methylisoquinoline derivatives are synthesized and evaluated for cytotoxic activity against various human tumor cell lines. The study presents significant contributions to the field of cancer research, showcasing the potential of these compounds in developing anticancer drugs (Delgado et al., 2012).

Pharmacological Activities The synthesis of 6-bromoquinazolinone derivatives and their evaluation for various pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties, signify the compound's importance in pharmaceutical research (Rajveer et al., 2010).

Safety And Hazards

  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective measures .

8.

Future Directions

: More information about 6-Bromo-4-methylisoquinoline

properties

IUPAC Name

6-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSMGDOQCLUNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methylisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JD Kendall, GW Rewcastle, R Frederick… - Bioorganic & medicinal …, 2007 - Elsevier
A series of 2-methyl-5-nitrobenzenesulfonohydrazides were prepared and evaluated as inhibitors of PI3K. An isoquinoline derivative shows good selectivity for the p110α isoform over …
Number of citations: 71 www.sciencedirect.com

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